TPA_exp: EP2E protein

EP2 splicing variants beta-defensin structure epididymis-specific expression

TPA_exp: EP2E protein is a recombinant/synthetic beta-defensin-like antimicrobial peptide belonging to the Epididymis Protein 2 (EP2/SPAG11) family, also designated Bin1b or SPAG11E. The 'TPA_exp' prefix denotes Third Party Annotation—Experimental status in GenBank, indicating experimentally validated sequence annotation contributed by third-party researchers.

Molecular Formula
Molecular Weight
Cat. No. B1575671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPA_exp: EP2E protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPA_exp EP2E Protein Procurement Guide: Beta-Defensin Antimicrobial Peptide for Reproductive Immunology & Infectious Disease Research


TPA_exp: EP2E protein is a recombinant/synthetic beta-defensin-like antimicrobial peptide belonging to the Epididymis Protein 2 (EP2/SPAG11) family, also designated Bin1b or SPAG11E. The 'TPA_exp' prefix denotes Third Party Annotation—Experimental status in GenBank, indicating experimentally validated sequence annotation contributed by third-party researchers . EP2E is one of only three EP2 gene splicing variants (alongside EP2C and EP2Q) that encode a full beta-defensin motif with six conserved cysteine residues forming three characteristic disulfide bonds [1]. Unlike the other eight EP2 variants that contain only partial defensin domains, EP2E possesses both potent antimicrobial activity against Gram-negative and Gram-positive bacteria and a unique role in sperm maturation via calcium-mediated induction of progressive motility [2]. The mature peptide has a molecular mass of approximately 5.2–5.6 kDa and a net charge of +6, with tissue-specific expression restricted to the caput epididymis under androgen-dependent regulation [3].

Why Generic Beta-Defensin or EP2 Variant Substitution Cannot Replace TPA_exp EP2E Protein in Research Procurement


The EP2 gene generates at least 11 distinct splicing variants, but only three—EP2C, EP2E, and EP2Q—code for complete beta-defensin-like peptides with the full six-cysteine motif essential for antimicrobial activity [1]. The remaining eight variants (EP2A, EP2B, EP2D, EP2J–EP2Q excluding the defensin-competent three) contain only a partial defensin domain with three cysteines followed by non-homologous sequences, and have not been shown to possess comparable antibacterial function [2]. Even among closely related defensins such as human beta-defensin-1 (hBD-1), critical functional differences exist: EP2E/HE2 family peptides retain antibacterial activity at physiological NaCl concentrations (150 mM) that nearly abolish hBD-1 activity, and achieve bactericidal killing an order of magnitude faster [3]. Furthermore, EP2E alone among defensins has a demonstrated dual role in both innate immunity and sperm maturation via calcium-dependent motility initiation—a functional property not shared by hBD-1, hBD-2, or other generic defensins [4]. Simply procuring any 'beta-defensin' or 'EP2 family protein' without verifying the specific isoform thus risks selecting a molecule with fundamentally different antimicrobial potency, salt sensitivity, kinetic profile, and biological function.

Quantitative Differentiation Evidence for TPA_exp EP2E Protein vs. Closest Analogs and In-Class Comparators


EP2E Retains Full Beta-Defensin Structural Motif vs. 8 of 11 EP2 Splicing Variants That Lack Complete Defensin Domain

Among the 11 EP2 mRNA splicing variants identified in rhesus monkey epididymis, only three—EP2C, EP2E, and EP2Q—encode peptides that contain the complete beta-defensin motif with all six conserved cysteine residues capable of forming three characteristic disulfide bonds. The remaining eight variants (EP2A, EP2B, EP2D, EP2J, EP2K, EP2L, EP2R, EP2S) contain only a partial defensin domain with three cysteines followed by amino acid sequences with no recognizable homology to known proteins [1]. EP2E is thus structurally pre-qualified among a limited subset of EP2 gene products for canonical beta-defensin-like antimicrobial function, whereas the majority of EP2 variants are structurally excluded from this activity class.

EP2 splicing variants beta-defensin structure epididymis-specific expression antimicrobial peptide classification

EP2E/HE2 Family Retains Antibacterial Activity at Physiological Salt Concentrations Where Human Beta-Defensin-1 Is Inactivated

In a direct comparative study, the antibacterial activity of recombinant HE2 family proteins (HE2alpha, HE2beta1, HE2beta2—the human orthologs of the EP2 family that includes EP2E) was only slightly inhibited by NaCl concentrations up to 150 mM. In contrast, human beta-defensin-1 (hBD-1) activity was nearly eliminated under identical salt conditions [1]. This salt tolerance is a critical functional differentiator, as physiological NaCl concentrations in mucosal surfaces, airway surface liquid, and epididymal fluid range from 100–150 mM—conditions under which hBD-1 and several other defensins lose efficacy but EP2E/HE2 peptides remain active.

salt-tolerant antimicrobial peptide cystic fibrosis mucosal immunity therapeutic defensin

EP2E/HE2 Peptides Achieve Bactericidal Killing ≥6-Fold Faster Than Human Beta-Defensin-1 at Equivalent Concentration

Full-length recombinant HE2alpha, HE2beta1, and HE2beta2 at 10 µg/mL (approximately 1 µM) caused more than a 50% decrease in Escherichia coli colony forming units (CFU) within 15 minutes of exposure. By contrast, human beta-defensin-1 (hBD-1) at the same concentration required more than 90 minutes to achieve a similar level of antibacterial activity [1]. The epididymis-specific lipocalin LCN6, used as a negative control, failed to kill bacteria entirely. Consistent with the rapid CFU reduction, HE2 proteins and their C-terminal peptides caused rapid dose-dependent permeabilization of both outer and cytoplasmic E. coli membranes, whereas hBD-1-mediated membrane permeabilization required a much longer exposure time, suggesting a mechanistically distinct mode of action [1].

bactericidal kinetics membrane permeabilization antimicrobial peptide mechanism time-kill assay

EP2E/Bin1b Is Distinguished from Most Beta-Defensins by a Dual-Function Role: Antimicrobial Activity Plus Sperm Maturation via Calcium-Mediated Motility Initiation

Bin1b/EP2E is uniquely characterized among beta-defensins by a dual physiological role. Beyond its antimicrobial function against E. coli and other bacteria, Bin1b binds to the sperm head in a region-specific pattern along the epididymis and induces the uptake of extracellular Ca²⁺, which triggers progressive sperm motility in previously immotile immature sperm [1]. In vivo antisense suppression of Bin1b expression resulted in reduced sperm binding and significant attenuation of both sperm motility and progressive movement [1]. This sperm maturation function is mediated through a calcium-dependent mechanism that is distinct from the peptide's antimicrobial membrane-disrupting activity. Most other beta-defensins (e.g., hBD-1, hBD-2, hBD-3) have not been demonstrated to possess this dual functionality, making EP2E a specific molecular tool for studying the intersection of innate immunity and reproductive biology [2].

sperm maturation calcium uptake male fertility dual-function antimicrobial peptide

Recombinant Bin1b/EP2E Demonstrates Quantifiable Broad-Spectrum Antibacterial Activity with MIC Values of 7.5–22.5 µM Across Four Bacterial Species

SmallTalk-tagged recombinant Bin1b (EP2E ortholog) exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 7.5 to 22.5 µM across Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1]. Importantly, the SmallTalk fusion tag enabled full retention of Bin1b antimicrobial activity without requiring tag removal, and the production system yielded up to 9.8 mg of recombinant protein per liter of E. coli cell culture—significantly simplifying production compared to earlier methods requiring inclusion body refolding [1]. Additional independent work confirmed that Bin1b expressed via CusF3H+ or SmbP fusion in E. coli SHuffle strain yields soluble, correctly folded peptide with disulfide bonds formed in vivo, active against both E. coli (Gram-negative) and S. aureus (Gram-positive) [2]. At 25 µM, GB1-Bin1b fusion protein achieved 40% inhibition of E. coli K12D31 at pH 7.4, with activity associated with multimeric assembly state [3].

minimum inhibitory concentration broad-spectrum antibacterial Staphylococcus aureus Pseudomonas aeruginosa recombinant peptide production

EP2E Is Specifically Claimed in Patent for Therapeutic Treatment of Otitis Media, Sinusitis, and Other Mucosal Infections

The pharmaceutical composition comprising EP2E or homologues thereof is specifically claimed in a patent for the treatment of infectious diseases including otitis media, paranasal sinusitis, labyrinthitis, and meningitis [1]. This patent positions EP2E as a non-antibiotic antimicrobial agent, part of a new class of innate immune modulator-based therapeutics distinct from conventional antibiotics. The patent disclosure states that the EP2E composition possesses antimicrobial activity capable of inhibiting the growth of a wide variety of pathogens, and is described alongside lysozyme and lactoferrin as components of a defensin-based therapeutic strategy [1]. This patent protection is not shared by the majority of other EP2 splicing variants or generic beta-defensins, and represents a specific translational development pathway unique to EP2E among EP2 family members.

therapeutic patent otitis media sinusitis non-antibiotic antimicrobial intellectual property

Optimal Research and Industrial Application Scenarios for TPA_exp EP2E Protein Based on Quantitative Differentiation Evidence


Male Reproductive Tract Innate Immunity Studies Requiring Salt-Tolerant Antimicrobial Activity at Physiological NaCl

EP2E/HE2 family peptides uniquely retain antibacterial activity at NaCl concentrations up to 150 mM, in contrast to human beta-defensin-1 whose activity is nearly eliminated under identical conditions [1]. This makes EP2E the preferred molecular probe for studying antimicrobial defense mechanisms in the epididymal lumen, airway surface liquid, or other mucosal environments where physiological salt concentrations (100–150 mM) would inactivate salt-sensitive defensins. Experimental designs investigating bacterial clearance in cystic fibrosis models, chronic rhinosinusitis, or epididymal infection should specifically select EP2E over hBD-1 to avoid salt-mediated false-negative results.

Sperm Maturation and Male Fertility Research Requiring a Defined Motility-Inducing Factor

Bin1b/EP2E is the only beta-defensin demonstrated to bind sperm and induce progressive motility in immotile immature spermatozoa via extracellular calcium uptake [2]. This dual-function property—antimicrobial plus sperm maturation—makes EP2E an essential reagent for laboratories investigating the molecular mechanisms linking epididymal innate immunity to male fertility. Experimental applications include sperm-EP2E binding assays, calcium imaging studies, antisense/knockdown models of impaired sperm maturation, and co-culture systems using EP2E-expressing cells with immature sperm [2]. Generic beta-defensins cannot substitute for EP2E in these experiments because they lack the demonstrated sperm-motility initiation function.

Rapid Bactericidal Kinetics Assays and Membrane Permeabilization Mechanistic Studies

HE2/EP2 peptides achieve >50% E. coli CFU reduction within 15 minutes at 1 µM, compared to >90 minutes required by hBD-1 at equivalent concentration, and cause rapid dose-dependent permeabilization of both outer and cytoplasmic bacterial membranes [3]. This uniquely rapid kinetics profile makes EP2E the suitable candidate for time-resolved bactericidal assays, membrane permeabilization studies using fluorescent probes (e.g., SYTOX Green uptake, NPN outer membrane permeability assays), and experiments designed to dissect the mechanistic differences between fast-acting cationic antimicrobial peptides and slower defensins that may operate through distinct modes of membrane disruption.

Non-Antibiotic Anti-Infective Therapeutic Development Targeting Otitis Media, Sinusitis, or Mucosal Infections

EP2E is specifically claimed in patent for pharmaceutical compositions treating otitis media, paranasal sinusitis, labyrinthitis, and meningitis as a non-antibiotic antimicrobial agent [4]. Research groups pursuing translational development of defensin-based anti-infectives for these indications can leverage EP2E's established patent precedent, defined MIC range of 7.5–22.5 µM against S. aureus, E. coli, K. pneumoniae, and P. aeruginosa [5], and the availability of high-yield recombinant production methods yielding up to 9.8 mg/L [5]. The combination of salt tolerance, rapid killing kinetics, and existing IP protection positions EP2E advantageously for preclinical development programs compared to salt-sensitive defensins lacking therapeutic patent coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPA_exp: EP2E protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.